molecular formula C20H22FN3O2 B2908591 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 383145-99-1

4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile

Cat. No.: B2908591
CAS No.: 383145-99-1
M. Wt: 355.413
InChI Key: PXTOUAJBYNFTGD-UHFFFAOYSA-N
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Description

4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile is a chemical compound with the molecular formula C20H22FN3O2 It is known for its unique structure, which includes a piperazine ring substituted with a 2-fluorophenyl group and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile typically involves the reaction of 4-(2-fluorophenyl)piperazine with 4-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-cyanophenol attacks the piperazine ring, forming the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-oxopropoxy}benzenecarbonitrile.

    Reduction: Formation of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile
  • 4-{3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile
  • 4-{3-[4-(2-Methylphenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile

Uniqueness

4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-19-3-1-2-4-20(19)24-11-9-23(10-12-24)14-17(25)15-26-18-7-5-16(13-22)6-8-18/h1-8,17,25H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTOUAJBYNFTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C#N)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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